molecular formula C14H11BrO3 B1365808 2-[(4-Bromobenzyl)oxy]benzoic acid CAS No. 860597-33-7

2-[(4-Bromobenzyl)oxy]benzoic acid

Cat. No. B1365808
M. Wt: 307.14 g/mol
InChI Key: JIMQJMGGQQATGZ-UHFFFAOYSA-N
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Description

“2-[(4-Bromobenzyl)oxy]benzoic acid” is a biochemical used for proteomics research . Its molecular formula is C14H11BrO3 and it has a molecular weight of 307.15 .


Molecular Structure Analysis

The molecular structure of “2-[(4-Bromobenzyl)oxy]benzoic acid” consists of a benzoic acid group attached to a bromobenzyl group via an oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Bromobenzyl)oxy]benzoic acid” include a molecular weight of 307.15 and a molecular formula of C14H11BrO3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analog Compounds : Research has shown the synthesis of analogs of glutamate carboxypeptidase II inhibitor from 4-(2-ethoxycarbonylacetyl)benzoic acid, demonstrating the chemical versatility of such compounds (Teus, Jirgensons, Dambrova, & Mezhapuke, 2007).
  • Thermal Stability and Conductivity : A study on the oxidative polycondensation of 4-[(2-hydroxybenzylidene)amino]benzoic acid under various conditions revealed insights into its thermal stability and electrical conductivity, indicating potential applications in materials science (Kaya & Bilici, 2006).

Catalytic and Synthesis Applications

  • Use in Catalysis : A research on selenoxides, including aryl benzyl selenoxides, as catalysts for bromination of organic substrates with sodium bromide and hydrogen peroxide, showcases its role in facilitating chemical reactions (Goodman & Detty, 2004).
  • Synthesis of Pyrrole and Pyrrolidine Compounds : A study reported the synthesis of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide, highlighting its utility in creating diverse organic compounds with potential biological activity (Mehta, 2013).

Polymerization and Material Science

  • Enzymatic Oxidative Polymerization : Research on the enzymatic oxidative polymerization of para-imine functionalized phenol derivative using horseradish peroxidase enzyme showed the formation of oligomers with high thermal stability, suggesting applications in polymer science (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).

Miscellaneous Applications

  • Synthesis of Luminescent Metal–Organic Polymers : The synthesis of luminescent metal–organic polymers using a semirigid tricarboxylic acid and transition metal cations demonstrated the potential for creating materials with unique optical properties (Zhang, Fan, Song, Fan, Sun, & Zhao, 2014).
  • Influence on Halogen Bonds in Bromobenzoic Acid : A study explored the impact of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid, which is crucial for understanding molecular interactions in various chemical contexts (Raffo, Marcolongo, Funes, Slep, Baggio, & Cukiernik, 2016).

Future Directions

As “2-[(4-Bromobenzyl)oxy]benzoic acid” is a biochemical used for proteomics research , future directions may involve further exploration of its potential applications in this field.

properties

IUPAC Name

2-[(4-bromophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMQJMGGQQATGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429211
Record name 2-[(4-bromobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromobenzyl)oxy]benzoic acid

CAS RN

860597-33-7
Record name 2-[(4-Bromophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860597-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-bromobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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